2-(4-Benzylpiperazin-1-yl)-6-(3,5-dimethylpiperidin-1-yl)-5-nitropyrimidin-4-amine
Description
This compound is a pyrimidine derivative featuring a benzylpiperazine moiety at the 2-position and a 3,5-dimethylpiperidine group at the 6-position, with a nitro substituent at the 5-position. The structural complexity of this molecule—including electron-withdrawing (nitro) and bulky (dimethylpiperidine) groups—suggests unique binding interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-6-(3,5-dimethylpiperidin-1-yl)-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N7O2/c1-16-12-17(2)14-28(13-16)21-19(29(30)31)20(23)24-22(25-21)27-10-8-26(9-11-27)15-18-6-4-3-5-7-18/h3-7,16-17H,8-15H2,1-2H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMIJVCIZPEMOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)N3CCN(CC3)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-benzylpiperazin-1-yl)-6-(3,5-dimethylpiperidin-1-yl)-5-nitropyrimidin-4-amine (CAS Number: 674330-14-4) is a synthetic derivative with potential pharmacological applications. This article aims to summarize its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 425.53 g/mol. The structure includes a nitropyrimidine core substituted with piperazine and piperidine moieties, which are known to influence biological interactions.
Research indicates that this compound may interact with various biological targets, particularly in the central nervous system (CNS). Its structural components suggest potential modulation of neurotransmitter receptors, particularly those related to the GABA_A receptor, which is crucial in anticonvulsant activity.
Anticonvulsant Activity
A significant study evaluated the anticonvulsant properties of similar compounds using the pentylenetetrazole (PTZ) seizure model in mice. The results indicated that compounds with structural similarities to This compound exhibited protective effects against seizures, suggesting that they act as positive allosteric modulators at the GABA_A receptor binding site .
In Vivo Studies
In vivo evaluations demonstrated that derivatives targeting the GABA_A receptor exhibited significant anticonvulsant effects. The latency until the onset of seizures and the reduction in seizure frequency were notably improved in treated groups compared to controls. For instance, compounds from a related series showed enhanced protection against PTZ-induced seizures .
Molecular Docking Studies
Molecular docking studies have been employed to predict binding affinities and interactions at the GABA_A receptor. These studies revealed that the compound could effectively bind to the benzodiazepine site, which is crucial for its anticonvulsant activity. The docking results indicated favorable interactions consistent with observed biological activities .
Comparative Biological Activity Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Pyrimidine Derivatives with Piperazine/Piperidine Substituents
The target compound shares structural homology with several pyrimidine-based analogs. Key comparisons include:
- Role of 3,5-Dimethylpiperidine : The bulky dimethyl group may improve lipophilicity and blood-brain barrier penetration compared to simpler piperidine analogs (e.g., 3-methylpiperidine in BS03830 ).
Pharmacological Analogues
- AChE Inhibitors: highlights a benzylpiperazine-containing isoindole-1,3-dione derivative (IC₅₀ = 0.91 µM for AChE inhibition).
- Cardiovascular Agents : describes intermediates with 3,5-dimethylpiperidine groups used in cardiac troponin activators. The target compound’s dimethylpiperidine group may confer similar cardiovascular effects, though direct evidence is lacking .
Key Research Findings and Gaps
- Structural Advantages : The combination of benzylpiperazine and dimethylpiperidine groups may enhance selectivity for neurological targets over cardiovascular ones, but this requires validation.
- Unanswered Questions: No direct data exists on the target compound’s solubility, toxicity, or in vivo efficacy. Comparative studies with analogs like BS03830 are needed to assess substituent effects on pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
